molecular formula C16H21NO4 B6629568 (2R)-2-[[2-(oxan-2-yl)acetyl]amino]-3-phenylpropanoic acid

(2R)-2-[[2-(oxan-2-yl)acetyl]amino]-3-phenylpropanoic acid

Cat. No.: B6629568
M. Wt: 291.34 g/mol
InChI Key: VZHKDERJWOITEB-ARLHGKGLSA-N
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Description

(2R)-2-[[2-(oxan-2-yl)acetyl]amino]-3-phenylpropanoic acid: is a chiral compound with a specific stereochemistry at the second carbon atom This compound belongs to the class of amino acids and is characterized by the presence of an oxan-2-yl group, an acetyl group, and a phenyl group attached to the propanoic acid backbone

Properties

IUPAC Name

(2R)-2-[[2-(oxan-2-yl)acetyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c18-15(11-13-8-4-5-9-21-13)17-14(16(19)20)10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2,(H,17,18)(H,19,20)/t13?,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHKDERJWOITEB-ARLHGKGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CC(=O)NC(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCOC(C1)CC(=O)N[C@H](CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[[2-(oxan-2-yl)acetyl]amino]-3-phenylpropanoic acid typically involves the following steps:

    Formation of the oxan-2-yl group: This can be achieved through the cyclization of a suitable precursor, such as a diol, under acidic conditions.

    Acetylation: The oxan-2-yl group is then acetylated using acetic anhydride in the presence of a catalyst like pyridine.

    Amidation: The acetylated oxan-2-yl compound is reacted with an amino acid derivative, such as a protected phenylalanine, under coupling conditions using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Deprotection: The final step involves the removal of any protecting groups to yield the desired (2R)-2-[[2-(oxan-2-yl)acetyl]amino]-3-phenylpropanoic acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction of the oxan-2-yl group can yield the corresponding diol.

    Substitution: The acetyl group can be substituted with other acyl groups using acylation reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Diol derivatives.

    Substitution: Various acylated derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Chiral Intermediates: The compound can be used as a chiral building block in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in asymmetric catalysis.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Interaction Studies: It can be used to study interactions with proteins due to its amino acid backbone.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.

Industry:

    Material Science: It can be used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-[[2-(oxan-2-yl)acetyl]amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxan-2-yl group and the phenyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The acetyl group can also play a role in its interaction with proteins and other biomolecules.

Comparison with Similar Compounds

    (2R)-2-[[2-(tetrahydrofuran-2-yl)acetyl]amino]-3-phenylpropanoic acid: Similar structure with a tetrahydrofuran ring instead of an oxan-2-yl group.

    (2R)-2-[[2-(pyrrolidin-2-yl)acetyl]amino]-3-phenylpropanoic acid: Contains a pyrrolidine ring instead of an oxan-2-yl group.

Uniqueness:

  • The presence of the oxan-2-yl group in (2R)-2-[[2-(oxan-2-yl)acetyl]amino]-3-phenylpropanoic acid provides unique steric and electronic properties that can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different ring structures.

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